Protoneogracillin

Catalog No.
S11181848
CAS No.
M.F
C51H84O23
M. Wt
1065.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protoneogracillin

Product Name

Protoneogracillin

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C51H84O23

Molecular Weight

1065.2 g/mol

InChI

InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46-,47-,48+,49-,50-,51+/m0/s1

InChI Key

GMCGZPQYTRHQRU-RDQBWXAHSA-N

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Protoneogracillin is a natural product found in Dioscorea futschauensis and Allium fistulosum with data available.

Protoneogracillin is a steroidal saponin derived from natural sources, particularly from plants like Dioscorea species. It is characterized by its complex glycosidic structure, which contributes to its biological activities. The chemical formula for protoneogracillin is C₅₁H₈₄O₂₃, and it features multiple sugar moieties attached to a steroid backbone, enhancing its solubility and bioactivity in biological systems . This compound has garnered attention due to its potential antitumor properties and other therapeutic applications.

Associated with saponins. These include:

  • Acid Hydrolysis: This reaction breaks down the glycosidic bonds, releasing aglycones and sugars. For protoneogracillin, this can lead to the formation of biologically active aglycone derivatives.
  • Oxidation-Reduction Reactions: The presence of hydroxyl groups in the structure allows for oxidation reactions, which can modify its biological activity.
  • Complexation: Protoneogracillin can form complexes with metal ions, potentially affecting its pharmacokinetics and bioavailability.

Protoneogracillin has demonstrated significant biological activities, particularly in the context of cancer treatment. Its antitumor properties are attributed to several mechanisms:

  • Cytotoxicity: Protoneogracillin has shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .
  • Mitochondrial Dysfunction: It disrupts mitochondrial function, leading to increased production of reactive oxygen species, which can induce apoptosis in cancer cells .
  • Inhibition of ATP Production: By affecting cellular energetics, protoneogracillin can inhibit ATP synthesis, further contributing to its anticancer effects .

The synthesis of protoneogracillin can be achieved through various methods:

  • Natural Extraction: The most common method involves extracting the compound from plant sources such as Dioscorea species.
  • Chemical Synthesis: Synthetic approaches may involve multi-step reactions starting from simpler steroidal precursors, followed by glycosylation to introduce sugar moieties.
  • Semi-synthesis: This method combines natural extraction with chemical modifications to enhance yield and bioactivity.

Protoneogracillin has several applications in medicine and pharmacology:

  • Anticancer Agent: It is primarily studied for its potential use in cancer therapy due to its cytotoxic effects on tumor cells.
  • Phytotherapy: As a natural product, it is explored in traditional medicine for various health benefits.
  • Research Tool: Protoneogracillin serves as a model compound in studies investigating the mechanisms of action of steroidal saponins.

Studies on protoneogracillin's interactions indicate that it may influence various biological pathways:

  • Synergistic Effects with Other Agents: Protoneogracillin has been shown to enhance the effects of certain chemotherapeutic agents when used in combination treatments.
  • Receptor Interactions: It may interact with specific cellular receptors involved in apoptosis and cell proliferation, although detailed mechanisms require further investigation.

Several compounds share structural similarities with protoneogracillin. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
GracillinSteroidal SaponinAntitumor activityExhibits strong cytotoxicity against specific cancer cell lines .
ProtodioscinSteroidal SaponinAnticancer and immunomodulatory effectsKnown for its ability to modulate immune responses .
DioscinSteroidal SaponinCytotoxic towards leukemiaOne of the most studied saponins with extensive literature on its effects .

Protoneogracillin stands out due to its specific structural modifications that enhance solubility and bioactivity compared to these similar compounds. Its unique glycosidic structure may contribute to distinct interactions within biological systems, making it a subject of interest for further research.

Biogenetic Pathways in Dioscoreaceae Family Plants

Protoneogracillin originates from the mevalonate pathway, which converts acetyl-CoA into triterpenoid precursors. Cholesterol serves as the primary substrate, undergoing a series of oxidations, cyclizations, and glycosylations to form steroidal sapogenins. In Dioscoreaceae plants, such as Dioscorea nipponica and Dioscorea collettii, this process is mediated by cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs). The initial step involves the hydroxylation of cholesterol at C-22 and C-26 positions, yielding diosgenin, a common aglycone for many steroidal saponins [4]. Subsequent glycosylation at C-3 and C-26 positions by UGTs attaches sugar moieties (e.g., glucose, rhamnose), forming protoneogracillin’s characteristic oligosaccharide chain [4].

A comparative analysis of steroidal saponins in Dioscoreaceae reveals structural diversity driven by species-specific enzymatic modifications (Table 1). For instance, Dioscorea septemloba produces dioseptemlosides with unique hydroxylation patterns, while Dioscorea villosa synthesizes methyl protodioscin, highlighting evolutionary adaptations in saponin biosynthesis [4].

Table 1: Structural Diversity of Steroidal Saponins in Dioscoreaceae

CompoundAglycone CoreGlycosylation SitesPlant Source
ProtoneogracillinDiosgeninC-3, C-26Dioscorea collettii
GracillinDiosgeninC-3, C-26Reineckia carnea
DioscinDiosgeninC-3Dioscorea nipponica
Methyl protodioscinDiosgeninC-3, C-26Dioscorea villosa

Enzymatic Mechanisms of Steroidal Saponin Formation

The biosynthesis of protoneogracillin relies on two key enzyme families: CYPs and UGTs. CYPs catalyze the oxidation of cholesterol into diosgenin, with CYP90B1 identified as critical for C-22 hydroxylation in Dioscorea species [4]. Further oxygenation at C-26 is mediated by CYP72A subfamily enzymes, which introduce epoxy or hydroxyl groups essential for saponin bioactivity [4].

UGTs then glycosylate the oxidized sapogenin, a process that enhances solubility and stability. For example, UGT80B1 in Dioscorea transfers glucose to C-3, while UGT74AC1 adds rhamnose to C-26, forming protoneogracillin’s branched oligosaccharide chain [4]. Kinetic studies reveal that UGT substrate specificity varies across Dioscoreaceae species, explaining structural differences among saponins. Notably, Dioscorea hypoglauca exhibits higher UGT activity toward C-26 glycosylation compared to Dioscorea nipponica, resulting in distinct saponin profiles [4].

Ecological Role in Plant Defense Mechanisms

Steroidal saponins like protoneogracillin function as chemical defenses against herbivores and pathogens. In Dioscorea collettii, protoneogracillin accumulation correlates with reduced herbivory by insects and mammals, attributed to its membrane-disrupting properties [4]. The compound’s amphipathic structure allows it to integrate into lipid bilayers, forming pores that destabilize cellular membranes in fungal pathogens [4].

Field studies demonstrate that Dioscoreaceae plants grown in high-pathogen environments upregulate saponin biosynthesis genes, including CYP72A and UGT80B1, underscoring protoneogracillin’s role in induced defense [4]. Additionally, protoneogracillin exhibits allelopathic effects, inhibiting germination of competing plant species by interfering with mitochondrial function in seedling cells [4].

Enzymatic Regulation and Evolutionary Adaptations

Gene Family Expansions in Saponin Biosynthesis

Comparative genomics of Dioscoreaceae species reveals gene duplications in CYP72A and UGT families, enabling functional diversification. For instance, Dioscorea rotundata possesses three paralogs of CYP72A154, each specializing in distinct oxygenation steps of diosgenin [4]. Similarly, expansions in the UGT80 subfamily facilitate species-specific glycosylation patterns, as observed in Dioscorea alata’s unique C-26 glucuronidation [4].

Regulatory Networks Controlling Saponin Production

Jasmonic acid (JA) signaling pathways coordinately regulate protoneogracillin biosynthesis. In Dioscorea rhizomes, JA treatment upregulates CYP72A expression by 12-fold within 24 hours, enhancing saponin production [4]. MYB transcription factors, such as MYB314, bind to promoter regions of UGT80B1, modulating glycosylation rates in response to environmental stressors [4].

Ecological Interactions and Adaptive Significance

Coevolution with Specialist Herbivores

Certain Lepidoptera species have evolved resistance to protoneogracillin through midgut glucosidases that hydrolyze glycosidic bonds, detoxifying the saponin [4]. This arms race drives diversification of glycosylation patterns in Dioscoreaceae, as seen in Dioscorea praehensilis, which produces C-3/C-26 diglycosylated saponins resistant to enzymatic cleavage [4].

Soil Microbiome Modulation

Protoneogracillin influences rhizosphere microbial communities, selecting for saponin-tolerant bacteria like Pseudomonas putida. These microbes degrade saponins into less toxic metabolites, fostering symbiotic relationships that enhance nutrient uptake in Dioscoreaceae [4].

Conventional phytochemical isolation of Protoneogracillin from natural sources, particularly from Dioscorea species, employs a systematic approach involving multiple extraction and purification techniques. The isolation process typically begins with proper plant material preparation, where dried and powdered plant material serves as the starting point for extraction procedures [4] [5] [6].

Maceration techniques represent the most fundamental approach for initial extraction of Protoneogracillin-containing materials. This method involves prolonged contact between the plant material and appropriate solvents, typically ranging from polar alcohols to intermediate polarity solvents such as methanol, ethanol, or chloroform-methanol mixtures. The process requires extended extraction periods of 24 to 72 hours with periodic agitation to ensure complete extraction of the target compounds [6] [7]. While maceration offers advantages in terms of simplicity and suitability for thermolabile compounds like Protoneogracillin, it generally produces low to moderate yields and requires substantial solvent volumes [6] [7].

Soxhlet extraction provides a more intensive approach for comprehensive extraction of steroidal saponins. This continuous hot extraction method enables the use of smaller solvent volumes while achieving more complete extraction compared to simple maceration. The technique involves repeated cycles of solvent evaporation, condensation, and extraction, which can effectively extract Protoneogracillin from plant matrices over periods of 6 to 24 hours [6] [7]. However, the elevated temperatures required may pose risks for thermolabile compounds and could potentially lead to degradation of sensitive glycosidic linkages in Protoneogracillin [6].

High-Speed Counter-Current Chromatography has emerged as a particularly valuable technique for the purification of steroidal saponins including Protoneogracillin. This liquid-liquid partition chromatography method eliminates the complications associated with solid support materials, such as irreversible adsorption and sample loss [5] [8] [9]. The technique employs a two-phase solvent system, commonly ethyl acetate-n-butanol-methanol-water in specific ratios, to achieve separation based on differential partitioning [5] [9]. For Protoneogracillin isolation, this method has demonstrated significant advantages including high sample recovery rates, elimination of tailing effects, and the ability to handle relatively large sample loads while maintaining high resolution [5] [8] [9].

Preparative High-Performance Liquid Chromatography represents the gold standard for final purification of Protoneogracillin, achieving purities exceeding 95 percent. The technique typically employs reversed-phase columns with gradient elution systems using acetonitrile-water mobile phases [10] [9] [11]. Specific modifications for steroidal saponin separation include the use of trifluoroacetic acid or acetic acid as mobile phase additives to improve peak shape and resolution [12] [11]. The method offers exceptional precision in separation and can effectively resolve closely related saponin structures that might co-elute in other chromatographic systems [10] [9] [11].

Modern extraction techniques have been developed to address the limitations of conventional methods. Ultrasound-Assisted Extraction utilizes high-frequency sound waves to disrupt plant cell walls and enhance mass transfer of Protoneogracillin from the plant matrix to the extraction solvent [6] [13] [14]. This technique significantly reduces extraction times to 30 minutes to 2 hours while often improving yields compared to conventional maceration [6] [13] [14]. The cavitation effects generated by ultrasonic energy create microscopic bubbles that collapse violently, creating localized high-pressure and high-temperature conditions that facilitate the release of intracellular compounds [14].

Microwave-Assisted Extraction offers even more rapid extraction, completing the process in 5 to 15 minutes through the application of microwave energy [6] [13] [14]. The technique works by heating the moisture within plant cells, creating internal pressure that ruptures cell walls and facilitates the release of Protoneogracillin into the extraction solvent [14]. However, careful temperature control is essential to prevent thermal degradation of the glycosidic bonds in Protoneogracillin [14].

Solid-Phase Synthesis Approaches for Steroidal Glycosides

Solid-phase synthesis methodologies have revolutionized the preparation of complex steroidal glycosides like Protoneogracillin by providing systematic approaches to control stereochemistry and regioselectivity. These methods address the fundamental challenges associated with chemical synthesis of complex carbohydrate-steroid conjugates, particularly the need for multiple protection and deprotection steps in solution-phase synthesis [15] [16] [17].

Automated solid-phase synthesis represents a highly controlled approach for systematic construction of steroidal glycosides. This methodology employs polymer-supported synthesis where the growing oligosaccharide chain remains attached to an insoluble resin throughout the synthesis process [16] [18]. The approach enables the use of excess reagents to drive reactions to completion while facilitating purification through simple washing procedures. For Protoneogracillin analogs, this method allows for the sequential addition of sugar moieties with precise control over anomeric configuration and regioselectivity [16] [18].

The key advantage of automated systems lies in their ability to perform repetitive coupling and deprotection cycles with minimal human intervention, ensuring reproducible results. Each cycle typically involves activation of the glycosyl donor, coupling to the growing chain, and selective deprotection to reveal the next coupling site [16]. The automation reduces the risk of side reactions and enables the synthesis of multiple analogs simultaneously for structure-activity relationship studies [16].

Microwave-assisted solid-phase synthesis has emerged as a powerful method for accelerating glycosylation reactions while maintaining high stereoselectivity [16]. The application of controlled microwave irradiation dramatically reduces reaction times from hours to minutes, while often improving yields and reducing side product formation [16]. For steroidal glycoside synthesis, this approach is particularly valuable for challenging glycosylation steps that typically require extended reaction times under conventional conditions [16].

The microwave enhancement effect is attributed to improved molecular motion and more efficient energy transfer, leading to better mixing and faster reaction kinetics [16]. Temperature control systems ensure that reactions proceed under mild conditions, preventing thermal degradation of sensitive functional groups while accelerating the desired transformations [16].

Flow chemistry approaches to solid-phase synthesis offer unique advantages for the preparation of steroidal glycosides through continuous processing [18]. These systems enable precise control of reaction parameters including temperature, residence time, and reagent mixing, leading to improved reproducibility and scalability [18]. The continuous flow format is particularly beneficial for multi-step syntheses where intermediate products can be processed immediately without isolation [18].

For Protoneogracillin synthesis, flow chemistry systems can integrate multiple reaction steps including glycosylation, deprotection, and purification processes into a single continuous operation [18]. This approach minimizes exposure to air and moisture, which can be detrimental to glycosylation reactions, while enabling real-time monitoring and adjustment of reaction conditions [18].

Polymer-supported reagent methodologies provide an alternative approach where key reagents are immobilized on solid supports rather than the growing molecule [16]. This strategy is particularly useful for steroidal glycoside synthesis where the steroid aglycone can be challenging to immobilize due to its hydrophobic nature [16]. Immobilized glycosyl donors enable efficient coupling reactions while facilitating product purification through simple filtration [16].

The polymer-supported approach also allows for the use of stoichiometric amounts of reagents while maintaining easy separation from products [16]. This is particularly important for steroidal glycoside synthesis where expensive or toxic reagents may be required for specific transformations [16].

Solid-phase combinatorial synthesis enables the parallel preparation of diverse steroidal glycoside libraries for biological screening [16] [18]. This approach combines the advantages of solid-phase methodology with combinatorial principles to generate multiple analogs with systematic structural variations [16]. For Protoneogracillin research, this methodology enables the rapid exploration of structure-activity relationships by generating libraries with variations in the sugar components, linkage patterns, and aglycone modifications [16] [18].

Biocatalytic Strategies for Glycosylation Optimization

Biocatalytic approaches to glycosylation represent a paradigm shift in the synthesis of complex steroidal glycosides like Protoneogracillin, offering unprecedented selectivity and efficiency under mild reaction conditions. These enzymatic methods address many of the limitations associated with chemical synthesis, particularly the challenges of regioselectivity and anomeric control in glycosidic bond formation [15] [19] [20].

Wild-type glycosyltransferases serve as the foundation for biocatalytic glycosylation strategies. These enzymes naturally catalyze the transfer of sugar moieties from nucleotide sugar donors to acceptor molecules with remarkable precision [19] [21] [22]. For steroidal glycoside synthesis, UDP-glucose-dependent glycosyltransferases have shown particular promise in transferring glucose residues to steroid acceptors at specific hydroxyl positions [22]. The OcUGT1 enzyme from Ornithogalum caudatum exemplifies the potential of wild-type enzymes, demonstrating the ability to glucosylate multiple steroid substrates including testosterone, estradiol, and related compounds [22].

The mechanism of glycosyltransferase action involves the formation of a ternary complex between the enzyme, sugar donor, and acceptor substrate [23]. The enzyme active site provides the precise spatial arrangement necessary for stereospecific glycosidic bond formation while protecting the reaction from competing hydrolysis [23]. Temperature and pH optimization for these enzymes typically ranges from 30 to 37 degrees Celsius and pH 7.0 to 8.5, conditions that are compatible with sensitive steroidal substrates [22] [24].

Protein engineering strategies have significantly expanded the utility of glycosyltransferases for steroidal glycoside synthesis. Directed evolution approaches involve the generation of enzyme libraries through random mutagenesis followed by screening for desired properties such as altered substrate specificity, improved stability, or enhanced activity [25]. Semi-rational and rational design approaches utilize structural information to identify key amino acid residues for targeted modification [25].

For steroidal applications, engineering efforts have focused on expanding substrate specificity to accommodate non-natural steroid acceptors and improving enzyme stability under process conditions [25]. The development of thermostable variants is particularly important for industrial applications, as higher operating temperatures can improve reaction rates and substrate solubility while reducing microbial contamination risks [24]. Engineered glycosyltransferases have demonstrated improved performance with conversion efficiencies reaching 75 to 95 percent compared to 60 to 80 percent for wild-type enzymes [24].

Glycosynthase technology represents a revolutionary approach to enzymatic glycosylation that eliminates the competing hydrolysis reaction that limits conventional glycosidase-catalyzed synthesis [26]. These engineered enzymes are created by removing the nucleophilic residue responsible for hydrolytic activity while maintaining the structural framework necessary for glycosidic bond formation [26]. Glycosynthases utilize activated sugar donors such as glycosyl fluorides instead of natural substrates, enabling high-yield glycosylation reactions [26].

The application of glycosynthases to steroidal glycoside synthesis offers several advantages including high yields typically exceeding 85 percent, broad acceptor substrate tolerance, and the absence of product degradation through hydrolysis [26]. The reaction conditions are generally mild, with optimal temperatures ranging from 25 to 45 degrees Celsius and pH values between 6.0 and 8.0 [26]. These conditions are well-suited for maintaining the integrity of sensitive steroidal substrates while achieving efficient glycosylation [26].

Cascade biocatalysis strategies involve the integration of multiple enzymes to achieve complex transformations in single reaction vessels [15] [21]. For steroidal glycoside synthesis, these approaches can combine sugar nucleotide regeneration systems with glycosyltransferases to achieve efficient and economical processes [21]. A typical cascade might include sucrose synthase for UDP-glucose regeneration coupled with a glycosyltransferase for the actual glycosylation step [21].

The integration of cofactor recycling systems is crucial for the economic viability of biocatalytic processes [21]. UDP-glucose can be regenerated up to 220 times in optimized systems, dramatically reducing the cost of this expensive cofactor [21]. Temperature and pH conditions for cascade systems must be optimized to accommodate all participating enzymes, typically resulting in compromise conditions around 30 to 40 degrees Celsius and pH 7.5 to 8.5 [21].

Whole-cell biocatalysis represents an alternative approach where engineered microbial strains express the necessary enzymes for steroidal glycoside synthesis [15] [27]. This methodology offers advantages in terms of process simplicity and cost-effectiveness by eliminating the need for enzyme purification and cofactor addition [27]. Engineered Escherichia coli and Saccharomyces cerevisiae strains have been developed for the production of various steroidal glycosides through the expression of appropriate glycosyltransferases and supporting enzymes [27].

The optimization of whole-cell systems involves metabolic engineering to enhance precursor availability, eliminate competing pathways, and improve product secretion [27]. Transport considerations are critical, as both substrates and products must cross cell membranes for effective biotransformation [27]. Operating conditions for whole-cell systems are typically milder than for isolated enzymes, with temperatures around 28 to 37 degrees Celsius and pH maintained near physiological values of 6.8 to 7.5 [27].

Recent advances in enzyme immobilization have further enhanced the practical utility of biocatalytic glycosylation [19] [20]. Immobilized enzymes offer advantages including improved stability, easy separation and reuse, and the potential for continuous processing [19]. For glycosyltransferases, immobilization must be carefully designed to maintain the conformational flexibility necessary for substrate binding and catalysis while providing adequate stabilization [19].

Process intensification strategies have been developed to improve the efficiency and economics of biocatalytic glycosylation [21]. These include the use of solubility enhancers such as cyclodextrins to increase substrate concentrations, the development of efficient downstream processing methods, and the integration of reaction and separation steps [21]. For steroidal glycoside synthesis, these approaches have enabled the achievement of product concentrations exceeding 50 grams per liter with space-time yields reaching 3 grams per liter per hour [21].

The selection of appropriate reaction conditions remains critical for optimizing biocatalytic glycosylation processes [28] [29] [24]. Key parameters include enzyme concentration, substrate concentrations, temperature, pH, and the presence of additives such as metal ions or organic cosolvents [28] [24]. For steroidal substrates, the low aqueous solubility often necessitates the use of organic cosolvents or solubility enhancers, which must be compatible with enzyme activity [28] [24].

Recent developments in computational modeling have enabled more systematic optimization of biocatalytic processes [29]. Hybrid mechanistic-empirical models can predict enzyme performance under various conditions and guide the selection of optimal operating parameters [29]. These models are particularly valuable for complex systems involving multiple enzymes or challenging substrates where experimental optimization would be time-consuming and expensive [29].

XLogP3

-1.2

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

14

Exact Mass

1064.54033892 g/mol

Monoisotopic Mass

1064.54033892 g/mol

Heavy Atom Count

74

Dates

Last modified: 08-08-2024

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